molecular formula C6H5BrINO B1528397 6-Bromo-3-iodo-2-methoxypyridine CAS No. 1310949-37-1

6-Bromo-3-iodo-2-methoxypyridine

Cat. No.: B1528397
CAS No.: 1310949-37-1
M. Wt: 313.92 g/mol
InChI Key: HWJFSHNCSMFYDB-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-2-methoxypyridine is an organic compound with the molecular formula C6H5BrINO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to the pyridine ring. It is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-2-methoxypyridine typically involves halogenation reactions. One common method is the sequential bromination and iodination of 2-methoxypyridine. The process begins with the bromination of 2-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The resulting 6-bromo-2-methoxypyridine is then subjected to iodination using iodine or an iodinating agent like iodine monochloride (ICl) under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-2-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Oxidation and Reduction Products: Altered pyridine derivatives with different functional groups.

Scientific Research Applications

6-Bromo-3-iodo-2-methoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-2-methoxypyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates nucleophilic attack and other reaction pathways. The methoxy group also contributes to the compound’s reactivity by donating electron density to the ring, influencing the overall electronic structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-iodo-3-methoxypyridine
  • 2-Bromo-6-methoxypyridine
  • 3-Iodo-2-methoxypyridine

Uniqueness

6-Bromo-3-iodo-2-methoxypyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which provides distinct reactivity patterns compared to compounds with only one halogen. This dual halogenation allows for more versatile synthetic applications and the formation of a wider range of derivatives .

Properties

IUPAC Name

6-bromo-3-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJFSHNCSMFYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (5.44 g) in water (15 mL) was added dropwise to a suspension of 6-bromo-2-methoxypyridin-3-amine (16.0 g) in concentrated hydrochloric acid (130 mL) and water (175 mL) at an internal temperature of 5° C. or less, and the mixture was stirred as such for 20 minutes. This suspension was added dropwise to a solution of potassium iodide (39.2 g) in water (760 mL) at an internal temperature of 5° C. or less. The mixture was brought to room temperature and then stirred at 60° C. for two hours. The reaction solution was brought to room temperature and then extracted with ethyl acetate. The organic layer was washed with a saturated sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate and filtered, after which the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=95:5→85:15) to give 6-bromo-3-iodo-2-methoxypyridine as a pale orange powder (21.1 g).
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step Two
Name
Quantity
760 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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